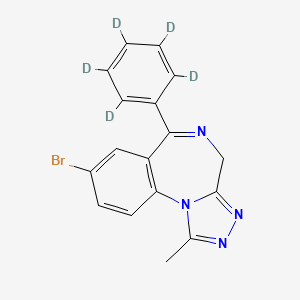
Cbgha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabigerohexolic Acid is a compound structurally similar to known phytocannabinoids. It is an analytical reference standard used primarily in research and forensic applications . Cannabigerohexolic Acid is derived from the cannabis plant and is known for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabigerohexolic Acid involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of solvents like dimethylformamide, dimethyl sulfoxide, and ethanol . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Cannabigerohexolic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cannabigerohexolic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cannabigerohexolic Acid. These products are often used in further research and development applications .
Scientific Research Applications
Cannabigerohexolic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry: Used in the development of new pharmaceuticals and other products derived from cannabinoids.
Mechanism of Action
The mechanism of action of Cannabigerohexolic Acid involves its interaction with various molecular targets and pathways. It is known to interact with cannabinoid receptors (CB1 and CB2), alpha-2 adrenergic receptors, serotonin 5-HT1A receptors, and peroxisome proliferator-activated receptors . These interactions lead to various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
Cannabigerohexolic Acid is similar to other phytocannabinoids, including:
Cannabidihexolic Acid: Another cannabinoid with similar structural properties and potential therapeutic effects.
Cannabigerol Acid: A precursor to various cannabinoids with similar pharmacological properties.
Uniqueness
Cannabigerohexolic Acid is unique due to its specific structural configuration and its potential therapeutic properties. Its interaction with multiple molecular targets and pathways sets it apart from other similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H34O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hexyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C23H34O4/c1-5-6-7-8-12-18-15-20(24)19(22(25)21(18)23(26)27)14-13-17(4)11-9-10-16(2)3/h10,13,15,24-25H,5-9,11-12,14H2,1-4H3,(H,26,27)/b17-13+ |
InChI Key |
DZRJYADBMRYKMJ-GHRIWEEISA-N |
Isomeric SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





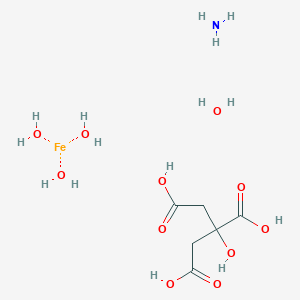

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)

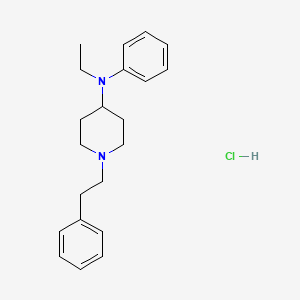
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
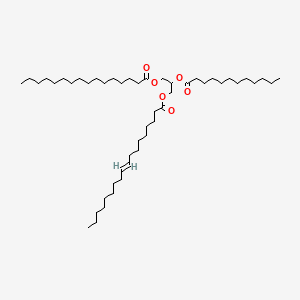
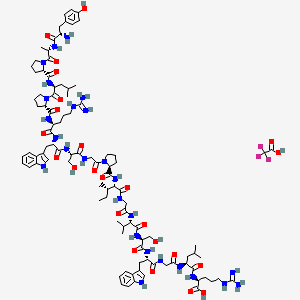

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
